![molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0](/img/structure/B561962.png)

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

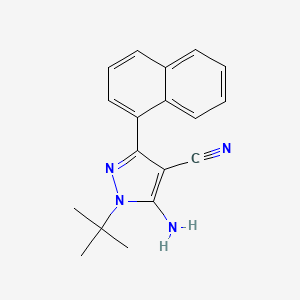

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a heterocyclic organic compound . It has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S . This compound is a specialty product for proteomics research .

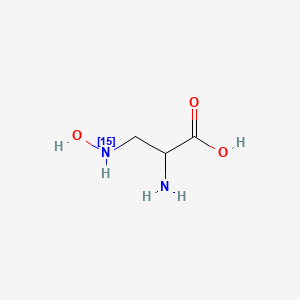

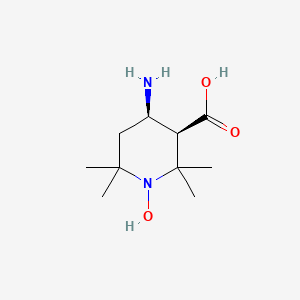

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine consists of a thiazolo[5,4-d]azepine ring system with an amino group at the 2-position and a carbethoxy group at the 6-position .Physical And Chemical Properties Analysis

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a solid compound that is soluble in chloroform and DMSO . It has a melting point of 141-143°C .科学的研究の応用

Synthesis of Apoptosis-Inducing Agents

This compound has been utilized in the synthesis of new agents that induce apoptosis, particularly in the context of breast cancer research . The ability to induce programmed cell death in cancer cells is a valuable property in the development of anticancer therapeutics. The compound’s role in multicomponent synthesis reactions has led to the creation of structures that show significant antiproliferative potential against cancer cell lines.

Development of Estrogen Receptor Ligands

Thiazole analogs, which include the structure of this compound, have been identified as potential ligands for estrogen receptors . This application is crucial in the development of treatments for conditions that are influenced by estrogen, such as certain types of breast cancer.

Neuropeptide Activity Modulation

The compound’s framework is also relevant in the modulation of neuropeptide activity . Neuropeptides play a role in transmitting signals in the brain and are involved in a variety of physiological processes, including pain perception, reward, food intake, metabolism, and reproduction.

Y5 Adenosine Receptor Interaction

Research has suggested that thiazole derivatives can interact with Y5 adenosine receptors . These receptors are implicated in the regulation of food intake and are a potential target for the treatment of obesity.

Inhibition of Human Platelet Aggregation

The compound’s analogs have shown potential in inhibiting the aggregation factor of human platelets . This application is significant in the prevention of thrombosis, which can lead to cardiovascular events such as heart attacks and strokes.

Urokinase Inhibition

Urokinase is an enzyme involved in the degradation of the extracellular matrix and is important in cell migration and tissue remodeling. Thiazole derivatives, including this compound, may serve as urokinase inhibitors , which could be beneficial in controlling invasive tumor growth and metastasis.

Poly (ADP-Ribose) Polymerase-1 Inhibition

The compound has been linked to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair and cell death, and inhibitors of this enzyme are used in cancer therapy, particularly for treating BRCA-mutated cancers.

Synthesis of Structurally Diverse Triazolopyrimidines

Lastly, the compound has been used in the Dimroth rearrangement process, which is advantageous for synthesizing structurally diverse triazolopyrimidines . These compounds have various pharmacological activities and are of interest in medicinal chemistry.

将来の方向性

Given the lack of available information on 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. Its role in proteomics research suggests it may have interesting biological properties worth exploring .

作用機序

Mode of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound and their downstream effects need further investigation .

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

特性

IUPAC Name |

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWMTQRCZUXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652439 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine | |

CAS RN |

887352-57-0 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)